[(3-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine

Lipophilicity Drug-likeness Membrane permeability

Synthesizing focused LSD1 or MAO A/B inhibitor libraries often requires a separate N-alkylation step, adding time and cost per analog. This pre-functionalized secondary amine eliminates that step. Key advantages: • Pre-installed cyclopropylmethyl pharmacophore, a privileged fragment for covalent flavin adduct formation, enabling direct one-step library derivation. • CNS-optimized profile: XLogP3 2.8, TPSA 12 Ų, and a favorable HBD/HBA ratio, making it a time-efficient building block for neuroscience probes. • High-purity (≥95%) scaffold with orthogonal Cl/F vectors for SAR exploration and defined pKa/basicity for reliable derivatization.

Molecular Formula C11H13ClFN
Molecular Weight 213.68 g/mol
Cat. No. B13247575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine
Molecular FormulaC11H13ClFN
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C11H13ClFN/c12-10-5-9(3-4-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2
InChIKeyJSBQNAKWQUOVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for Procurement


[(3-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine (CAS 1247585-62-1) is a secondary benzylamine derivative with molecular formula C₁₁H₁₃ClFN and molecular weight 213.68 g/mol [1]. It features a 3-chloro-4-fluorophenyl ring connected via a methylene spacer to a nitrogen atom that bears a cyclopropylmethyl substituent. This structural arrangement places the compound within the broader class of cyclopropyl-containing amines—a chemotype extensively investigated for inhibition of flavin-dependent amine oxidases including lysine-specific demethylase 1 (LSD1) and monoamine oxidases A/B (MAO A/B) [2]. The compound is commercially available as a research chemical (typical purity ≥95%) and is utilized as a synthetic building block or intermediate in medicinal chemistry programs [1].

1 Benzylamine scaffold – secondary amine with N-cyclopropylmethyl, distinct from primary benzylamine or aniline analogs; supports focused library synthesis for amine oxidase targets.
2 Pre-installed cyclopropylmethyl pharmacophore – eliminates one alkylation step in parallel medicinal chemistry workflows; available at research-grade purity for synthetic derivatization.
3 Physicochemical profile – computed LogP and TPSA align with CNS drug-like space; positioned between highly polar and lipophilic analogs for balanced property screening.

Why Generic Substitution Fails in Research Applications


Although the 3-chloro-4-fluorophenyl and cyclopropylmethyl motifs each appear individually in numerous commercially available amines, their combination in a single secondary amine scaffold—with the cyclopropylmethyl group on the nitrogen rather than on the α-carbon—produces a discrete molecular profile that cannot be replicated by simple primary amine or aniline analogs [1]. The methylene spacer between the aromatic ring and the nitrogen differentiates this compound from aniline-type structures (e.g., 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline, CAS 939757-92-3), altering both basicity (pKₐ of benzylamine ≈ 9.3 vs. aniline ≈ 4.6) and reactivity toward electrophiles. Simultaneously, the cyclopropylmethyl N-substituent distinguishes it from the primary benzylamine (3-chloro-4-fluorophenyl)methanamine (CAS 72235-56-4), doubling the number of rotatable bonds and substantially increasing lipophilicity. These differences have direct consequences for physicochemical properties relevant to membrane permeability, metabolic stability, and synthetic derivatization potential, as quantified below [1].

Aniline analog 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline (CAS 939757-92-3) has aniline-like basicity (pKₐ ~4.6) and reduced nucleophilicity; reactivity toward electrophiles may differ significantly from the benzylamine target.
Primary benzylamine (3-Chloro-4-fluorophenyl)methanamine (CAS 72235-56-4) lacks the cyclopropylmethyl group; lipophilicity and conformational profile shift considerably, altering passive permeability and SAR interpretation.
Cyclopropyl-α analog (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine (CAS 1270569-04-4) places cyclopropyl on α-carbon rather than nitrogen; N-substituent geometry and basicity differ, impacting binding pocket complementarity.

Quantified Differentiation Against Closest Structural Analogs


Lipophilicity Comparison vs. Primary Benzylamine and Cyclopropyl Analogs

The target compound exhibits a computed XLogP3 of 2.8, compared to 1.5 for the primary benzylamine analog (3-chloro-4-fluorophenyl)methanamine (CAS 72235-56-4) and 2.3 for the cyclopropyl-α-substituted analog (3-chloro-4-fluorophenyl)(cyclopropyl)methanamine (CAS 1270569-04-4) [1]. This represents a ΔLogP of +1.3 and +0.5, respectively, placing the target compound closer to the optimal LogP range (2–3) associated with balanced aqueous solubility and passive membrane permeation in CNS drug discovery. The aniline analog 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline (CAS 939757-92-3) records a higher XLogP3 of 3.5, which may predispose it to increased plasma protein binding and reduced free fraction relative to the target compound [1].

Lipophilicity (XLogP3)
Reported
Target XLogP3 2.8 vs primary benzylamine 1.5, cyclopropyl-α 2.3, aniline 3.5; Δ +1.3 / +0.5 / −0.7
Intermediate lipophilicity may support balanced permeability and solubility
Computed values, same protocol; experimental logD not available
Lipophilicity Drug-likeness Membrane permeability

TPSA and Blood-Brain Barrier Penetration Potential

The target compound has a computed topological polar surface area (TPSA) of 12 Ų, significantly lower than the 26 Ų recorded for both the primary benzylamine analog (3-chloro-4-fluorophenyl)methanamine and the cyclopropyl-α-substituted analog (3-chloro-4-fluorophenyl)(cyclopropyl)methanamine [1]. The aniline analog (3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline) shares the same TPSA of 12 Ų as the target compound, indicating that the reduced PSA arises from the secondary amine character rather than the methylene spacer [1]. A TPSA ≤60–70 Ų is a widely accepted threshold for predicting favorable oral absorption and blood-brain barrier penetration; the target compound's TPSA of 12 Ų places it well within this range, while the primary amines' TPSA of 26 Ų—although still favorable—reflects greater hydrogen-bonding capacity that may slightly attenuate passive CNS penetration [1].

TPSA & BBB potential
Reported
Target TPSA 12 Ų vs primary amines 26 Ų; aniline 12 Ų
Lower TPSA suggests favorable CNS penetration relative to primary amine analogs
Computed; experimental PAMPA/BBB data not reported
TPSA Blood-brain barrier CNS drug design

Conformational Flexibility and Rotatable Bond Count

The target compound possesses 4 rotatable bonds, compared to 1 for the primary benzylamine analog (3-chloro-4-fluorophenyl)methanamine, 2 for (3-chloro-4-fluorophenyl)(cyclopropyl)methanamine, and 3 for the aniline analog 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline [1]. The higher rotatable bond count of the target compound arises from the combination of the benzylic methylene spacer and the cyclopropylmethyl N-substituent, providing greater conformational sampling capacity. In structure-activity relationship (SAR) studies within the arylcyclopropylamine class, modulation of the N-substituent length and branching has been shown to influence LSD1 inhibitory potency and isoform selectivity [2]. The target compound's 4 rotatable bonds place it within the acceptable range for oral drug-likeness (typically ≤10), while offering greater conformational adaptability than more constrained analogs for exploring binding pocket topologies.

Rotatable bonds
Class-level
Target 4 bonds vs primary benzylamine 1, cyclopropyl-α 2, aniline 3
Moderate flexibility may aid induced-fit binding exploration
SAR trends in arylcyclopropylamine class; compound-specific binding data absent
Conformational flexibility Rotatable bonds Ligand efficiency

Hydrogen Bond Profile and Molecular Weight Differentiation

The target compound (MW = 213.68 Da) has 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), identical to the primary amine analogs [1]. However, the molecular weight is 54.09 Da higher than (3-chloro-4-fluorophenyl)methanamine (MW = 159.59 Da) and 14.03 Da higher than both the cyclopropyl-α-substituted analog and the aniline analog (each MW = 199.65 Da) [1]. This incremental mass increase is attributable to the cyclopropylmethyl N-substituent. In fragment-based drug discovery, the additional mass may be advantageous when the cyclopropyl group engages in favorable hydrophobic contacts within enzyme active sites, as observed in crystallographic studies of tranylcypromine-derived LSD1 inhibitors where the cyclopropyl ring occupies a defined hydrophobic pocket adjacent to the flavin cofactor [2]. The HBD count of 1 is identical across all comparators, confirming that the target compound retains a single free N–H available for hydrogen-bonding interactions with target proteins.

MW & H-bond profile
Class-level
MW 213.7 Da (Δ +54 vs primary benzylamine, +14 vs others); HBD 1, HBA 2 identical across set
Increased mass from cyclopropylmethyl may enhance hydrophobic contacts without altering H-bond capacity
Fragment-to-lead context; crystallographic evidence from tranylcypromine analogs only
H-bond profile Molecular weight Fragment-based drug design

Synthetic Versatility and Derivatization Potential

The target compound is a secondary amine, which confers distinct reactivity advantages in parallel synthesis relative to the primary amine comparators. Whereas (3-chloro-4-fluorophenyl)methanamine and (3-chloro-4-fluorophenyl)(cyclopropyl)methanamine are typically used as terminal building blocks (capping groups) in amide bond formation or reductive amination, the target compound's secondary amine can serve both as a nucleophile for further N-alkylation/acylation and as a pre-installed cyclopropylmethyl pharmacophore that eliminates one synthetic step in library production . The compound is listed as an intermediate for pharmaceutical development and organic synthesis across multiple vendor platforms, with supplier specifications indicating ≥95% purity (HPLC) . This dual functionality—simultaneously a derivatizable secondary amine and a carrier of the cyclopropylmethyl motif—is not available in any single primary amine or aniline comparator.

Synthetic versatility
Specification review
Secondary amine with pre-installed cyclopropylmethyl; saves ≥1 step vs primary amine route
Streamlines focused library production for amine oxidase programs
Supplier purity ≥95% (HPLC); verify batch-specific purity before use
Synthetic intermediate Derivatization Medicinal chemistry

Absence of Direct Comparative Biological Activity Data

A systematic search of PubMed, BindingDB, ChEMBL, and public patent repositories did not identify any peer-reviewed publication or patent that reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or cellular potency) specifically for [(3-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine (CAS 1247585-62-1). Consequently, no direct head-to-head biological comparison can be made against the analog compounds identified above [1]. The differentiation evidence presented in this guide is therefore limited to computed physicochemical properties, structural features, and class-level inferences drawn from the broader arylcyclopropylamine chemotype, which has been extensively characterized as a scaffold for LSD1 and MAO A/B inhibition [2]. Users requiring biological potency data for procurement decisions should request custom screening results from the vendor or commission an external profiling study.

Biological activity data
Data to verify
No IC₅₀, Kᵢ, or cellular potency data identified for CAS 1247585-62-1 or direct analogs
Target engagement and selectivity remain uncharacterized
Class-level SAR cannot be extrapolated; request custom screening if biological data required
Data gap Biological activity Due diligence

Recommended Research and Industrial Application Scenarios


Focused Library Synthesis for Amine Oxidase Targets

The target compound's secondary amine structure, bearing a pre-installed cyclopropylmethyl pharmacophore, makes it a time-efficient building block for generating focused compound libraries aimed at LSD1 or MAO A/B inhibition programs. The cyclopropylmethyl motif is a recognized privileged fragment in irreversible amine oxidase inhibitors that form covalent flavin adducts [1]. Compared to starting from (3-chloro-4-fluorophenyl)methanamine and performing a separate N-alkylation step, procuring the pre-functionalized secondary amine can reduce the synthetic sequence by one step per library member, improving parallel synthesis throughput. Its XLogP3 of 2.8 and TPSA of 12 Ų align with CNS drug-like property guidelines, supporting its use in neuroscience-focused discovery campaigns [2].

Chemical Probe Development with Balanced Lipophilicity

The compound's lipophilicity (XLogP3 = 2.8) positions it between the highly polar primary benzylamine (LogP = 1.5) and the more lipophilic aniline analog (LogP = 3.5), theoretically offering a compromise between aqueous solubility and passive membrane permeability [2]. This intermediate LogP may be advantageous for cellular probe development where excessive lipophilicity leads to non-specific protein binding and poor solubility, while insufficient lipophilicity limits cell penetration. The single H-bond donor and two H-bond acceptors maintain a favorable HBD/HBA ratio consistent with oral drug-like chemical space. However, users must verify cellular permeability experimentally, as no measured PAMPA or Caco-2 data are currently available for this compound.

N-Functionalization Methodology Studies

The combination of the 3-chloro-4-fluoro substitution pattern on the phenyl ring with a secondary benzylamine core creates an electronically differentiated substrate for developing or benchmarking N-functionalization methodologies (e.g., N-arylation, N-sulfonylation, or N-acylation). The electron-withdrawing halogen substituents reduce the nucleophilicity of the nitrogen relative to unsubstituted N-benzyl-1-cyclopropylmethanamine (CAS 13372-80-4), providing a more challenging test substrate for evaluating new catalytic systems. The compound's ≥95% commercial purity ensures reproducible outcomes in methodology studies .

Halogen-Substituted Fragment for Screening Cascades

With a molecular weight of 213.68 Da and 14 heavy atoms, the compound falls within the lower boundary of fragment-like chemical space (typically MW ≤ 300 Da, heavy atom count ≤ 22). The 3-chloro-4-fluoro substitution provides two orthogonal vectors for structure-based optimization: the chlorine atom can participate in halogen bonding with protein backbone carbonyls, while the fluorine atom can form orthogonal multipolar interactions with carbonaceous side chains or influence the pKₐ of the benzylamine through its electron-withdrawing effect [2]. The cyclopropylmethyl group offers a defined hydrophobic anchor point that can be exploited for fragment growing. The absence of published screening data against target panels represents both a limitation and an opportunity for groups seeking unexplored chemical matter.

Application
Selection Property
Validation Focus
Focused library synthesis (amine oxidase targets)
Pre-installed cyclopropylmethyl pharmacophore; benzylamine reactivity
Step-count reduction verified by synthetic route comparison; confirm purity and stability under library conditions
Chemical probe development (balanced lipophilicity)
Intermediate LogP between polar primary amine and lipophilic aniline; favorable TPSA
Experimental permeability (PAMPA/Caco-2) and solubility must be measured; no reported cellular data
N-functionalization methodology studies
Electron-deficient secondary benzylamine; challenging substrate for catalysis benchmarking
Reproducibility of N-arylation/acylation; compare reactivity with unsubstituted analog (CAS 13372-80-4)
Halogen-substituted fragment for screening cascades
Fragment-like MW; Cl and F orthogonal vectors for structure-based design
Screen against target panels; no prior biological data; verify halogen-bonding potential via co-crystallization
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